molecular formula C19H19N3O4 B10990058 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B10990058
M. Wt: 353.4 g/mol
InChI Key: RWNVNFYBCYYOOI-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions to form the benzimidazole ring . The methoxymethyl group can be introduced via alkylation using methoxymethyl chloride in the presence of a base such as sodium hydride .

The benzodioxepine ring can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under basic conditions . The final step involves coupling the benzimidazole and benzodioxepine intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, or other reducing agents like sodium borohydride.

    Substitution: Alkyl halides with bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of formyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkylated derivatives.

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity, while the benzodioxepine ring can interact with receptor sites, modulating their function . The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its combination of a benzimidazole core and a benzodioxepine ring, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-24-11-18-21-14-5-4-13(10-15(14)22-18)20-19(23)12-3-6-16-17(9-12)26-8-2-7-25-16/h3-6,9-10H,2,7-8,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

RWNVNFYBCYYOOI-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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